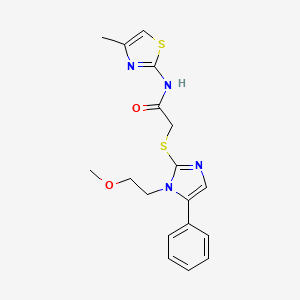

Ethyl (E)-2,2-difluoro-4-pyrazol-1-ylbut-3-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Ethyl (E)-2,2-difluoro-4-pyrazol-1-ylbut-3-enoate” is an organic compound containing an ethyl group, a pyrazole ring, and a but-3-enoate moiety. The ethyl group is an alkyl substituent derived from ethane (C2H6) and is commonly used in organic chemistry . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. But-3-enoate is a type of alpha,beta-unsaturated carboxylic ester.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Studies have explored the synthesis and structural properties of various pyrazolyl derivatives. For instance, Portilla et al. (2007) investigated hydrogen-bonded supramolecular structures of three substituted 4-pyrazolylbenzoates, revealing complex interactions and potential for material science applications (J. Portilla et al., 2007). Similarly, the synthesis and antimicrobial activity of pyrazol-4-yl- and 2H-chromene-based substituted anilines were reported by Banoji et al. (2022), showcasing a facile synthetic method and potential biological imaging applications (Venkateswarlu Banoji et al., 2022).

Polymerization and Material Science

Chen et al. (2017) reported on the chemoselective RAFT polymerization of a trivinyl monomer derived from carbon dioxide and 1,3-butadiene, highlighting the potential of pyrazolyl derivatives in creating polymers with unique properties and applications in material science (Lifeng Chen et al., 2017).

Chemical Functionalization and Novel Compounds Synthesis

Functionalization and synthesis of novel compounds using pyrazolyl derivatives have been extensively studied. Vicentini et al. (2000) described a synthetic route to isoxazole and pyrazole ortho-dicarboxylic acid esters, demonstrating the versatility of these compounds in organic synthesis (C. B. Vicentini et al., 2000). Furthermore, Machado et al. (2011) achieved the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity, underscoring the compound's potential in creating targeted chemical entities (P. Machado et al., 2011).

Biological Applications and Molecular Studies

Research into the biological applications and molecular studies of pyrazolyl derivatives has also been conducted. Koca et al. (2014) synthesized and characterized ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, providing insight into its structural and vibrational spectra for potential use in molecular biology (İ. Koca et al., 2014).

Propriétés

IUPAC Name |

ethyl (E)-2,2-difluoro-4-pyrazol-1-ylbut-3-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O2/c1-2-15-8(14)9(10,11)4-7-13-6-3-5-12-13/h3-7H,2H2,1H3/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOZPXDSLRIUOM-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=CN1C=CC=N1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(/C=C/N1C=CC=N1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine](/img/structure/B2592374.png)

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2592376.png)

![Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate](/img/structure/B2592381.png)

![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2592384.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2592385.png)

![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2592391.png)